rac-Nicotine-d3 N-β-D-Glucuronide structure and properties
rac-Nicotine-d3 N-β-D-Glucuronide structure and properties
Topic: rac-Nicotine-d3 N-β-D-Glucuronide structure and properties Content Type: Technical Monograph / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Advanced Characterization, Metabolic Context, and Bioanalytical Applications
Executive Summary
rac-Nicotine-d3 N-β-D-Glucuronide is a stable isotope-labeled internal standard (IS) critical for the precise quantification of nicotine metabolism. As the N-quaternary glucuronide conjugate of nicotine, this molecule represents a major urinary metabolite in humans, serving as a direct biomarker for Phase II metabolic clearance mediated primarily by the UGT2B10 enzyme.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, susceptibility to enzymatic hydrolysis, and optimized protocols for LC-MS/MS bioanalysis. It specifically addresses the challenges posed by the racemic nature of the internal standard when analyzing biological samples containing enantiopure (S)-nicotine metabolites.
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Classification
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Chemical Name: 1-β-D-Glucopyranuronosyl-3-(1-methyl-d3-pyrrolidin-2-yl)pyridinium inner salt
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Common Name: rac-Nicotine-d3 N-glucuronide[2]
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Molecular Formula: C₁₆H₁₉D₃N₂O₆ (Inner salt form)
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Molecular Weight: ~341.37 Da (Calculated based on d3 incorporation)
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Isotopic Purity: Typically ≥99% deuterated forms (d3)
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Stereochemistry:
Structural Visualization
The following diagram illustrates the quaternary ammonium linkage at the pyridine nitrogen, the site of glucuronidation, and the location of the deuterium label on the pyrrolidine
Figure 1: Structural assembly of rac-Nicotine-d3 N-β-D-Glucuronide highlighting the N-quaternary linkage.
Physicochemical Properties & Stability[7]
Solubility and Polarity
Nicotine N-glucuronide is a zwitterionic species (inner salt) with high polarity.
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Water Solubility: High.
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Organic Solubility: Poor in non-polar solvents (hexane, ether); moderate in methanol/acetonitrile.
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LogP: Estimated < -1.5 (Highly hydrophilic).
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Bioanalytical Implication: Requires polar-compatible extraction methods (e.g., weak cation exchange SPE) or HILIC chromatography; it elutes early on standard C18 columns.
Stability Profile
Unlike O-glucuronides, N-glucuronides of pyridine bases exhibit distinct stability characteristics:
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Acid Stability: Generally resistant to acid hydrolysis (unlike acyl glucuronides).
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Base Stability: Susceptible to hydrolysis under strongly alkaline conditions.
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Enzymatic Hydrolysis: Susceptible to β-glucuronidase (e.g., from Helix pomatia or E. coli), but reaction rates can be slower than O-glucuronides.
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Thermal Stability: Labile at high temperatures; avoid heating >40°C during sample preparation.
Metabolic Context: The UGT2B10 Pathway[8]
Understanding the biological origin of the analyte is essential for interpreting assay results. Nicotine N-glucuronidation is a detoxification pathway that varies significantly across populations due to genetic polymorphisms.
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Primary Catalyst: UGT2B10 (UDP-glucuronosyltransferase 2B10).
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Secondary Catalyst: UGT1A4 (Minor contribution).
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Genetic Impact: The UGT2B10 Asp67Tyr polymorphism significantly reduces glucuronidation capacity.
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Substrate Specificity: UGT2B10 preferentially glucuronidates the pyridine nitrogen.
Figure 2: The primary metabolic pathway of Nicotine N-glucuronidation mediated by UGT2B10.[5]
Bioanalytical Application: LC-MS/MS Protocol
The "Racemic" Challenge
Because the internal standard is racemic (containing both R and S nicotine moieties conjugated to chiral glucuronic acid), it presents as two distinct chromatographic peaks (diastereomers) on standard achiral columns (e.g., C18).
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Biological Sample: Humans primarily metabolize (S)-nicotine; thus, the biological analyte is single-peak (S)-Nicotine-N-β-D-Glucuronide .
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Internal Standard: Will show two peaks.
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Critical Step: You must identify which of the two IS peaks corresponds to the (S)-isomer (usually by retention time matching with a non-deuterated authentic standard) or integrate both IS peaks if they are not fully resolved, though matching the specific diastereomer is scientifically more rigorous.
Method Parameters (Recommended)
| Parameter | Specification |
| Instrumentation | LC-MS/MS (Triple Quadrupole) |
| Ionization | ESI Positive Mode (Quaternary ammonium is pre-charged) |
| Column | HILIC (e.g., Waters Atlantis HILIC Silica) or Polar-Embedded C18 |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient (High organic start for HILIC) |
| MRM Transition | 342.2 → 165.1 (d3-Nicotine fragment) |
| Cone Voltage | 30–40 V |
| Collision Energy | 25–35 eV |
Sample Preparation Workflow
Direct analysis (dilute-and-shoot) is preferred to avoid hydrolysis during extraction, but SPE provides cleaner extracts for low-level detection.
Protocol: Solid Phase Extraction (SPE)
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Aliquot: 100 µL Urine + 50 µL rac-Nicotine-d3 N-Glucuronide IS solution.
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Dilution: Add 200 µL 0.1% Formic Acid.
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Conditioning: MCX (Mixed-mode Cation Exchange) Cartridge. Methanol -> Water.
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Loading: Load sample.
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Wash 1: 0.1% Formic Acid (removes acidic/neutral interferences).
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Wash 2: Methanol (removes hydrophobic neutrals).
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Elution: 5% Ammonium Hydroxide in Methanol (Elutes basic glucuronide).
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Note: Keep elution time short and evaporate at low temp (<40°C) to prevent hydrolysis.
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Figure 3: Optimized LC-MS/MS workflow for quantifying Nicotine Glucuronide using a racemic d3-IS.
References
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Benowitz, N. L., et al. (1994).[6] Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine. Journal of Pharmacology and Experimental Therapeutics. Link
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Chen, G., et al. (2007).[7] Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism.[7] Cancer Research.[1][7] Link
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Byrd, G. D., et al. (1992).[6] Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine.[8] Chemical Research in Toxicology. Link
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Miller, E. I., et al. (2010). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry.[9] Journal of Chromatography B. Link
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PubChem. (n.d.). Nicotine N-beta-D-glucuronide Compound Summary. National Library of Medicine. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. scbt.com [scbt.com]
- 3. nicotine N-glucuronide | C16H22N2O6 | CID 71751013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UGT2B10 - Wikipedia [en.wikipedia.org]
- 8. Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
